molecular formula C7H6BN3O2 B8206342 Pyrido[2,3-b]pyrazin-7-ylboronic acid

Pyrido[2,3-b]pyrazin-7-ylboronic acid

Cat. No.: B8206342
M. Wt: 174.95 g/mol
InChI Key: ALHRJBIHMIAJAA-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-7-ylboronic acid: is a boronic acid derivative with the molecular formula C13H16BN3O2. It is a valuable compound in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a useful reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrido[2,3-b]pyrazin-7-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of pyrido[2,3-b]pyrazine with a boronic acid derivative under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazin-7-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic esters, boronates, and substituted pyrido[2,3-b]pyrazine derivatives .

Scientific Research Applications

Chemistry: Pyrido[2,3-b]pyrazin-7-ylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used in the synthesis of complex organic molecules and pharmaceuticals .

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active compounds. It is also used in the development of boron-containing drugs and diagnostic agents .

Medicine: It is also used in the synthesis of boron neutron capture therapy agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. It is also used in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of pyrido[2,3-b]pyrazin-7-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, it acts as a boronic acid donor, forming a complex with the palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

  • Pyridine-3-boronic acid
  • Pyrimidine-5-boronic acid
  • Pyrazole-4-boronic acid

Comparison: Pyrido[2,3-b]pyrazin-7-ylboronic acid is unique due to its fused pyridine-pyrazine ring structure, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations compared to other boronic acids. Additionally, its stability and ease of handling make it a preferred reagent in many synthetic applications .

Biological Activity

Pyrido[2,3-b]pyrazin-7-ylboronic acid is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound belongs to a class of heterocyclic compounds that have been studied for their potential in various therapeutic applications, including cancer treatment and metabolic disorders. The boronic acid functional group enhances the compound's ability to interact with biological targets, making it a valuable scaffold in drug design.

  • Enzyme Inhibition :
    • Pyrido[2,3-b]pyrazin derivatives have been shown to inhibit key enzymes involved in cancer progression and metabolic pathways. For example, they selectively inhibit phosphoinositide 3-kinase (PI3K) isozymes, which are crucial in signaling pathways associated with cell growth and survival .
    • The inhibition of dipeptidyl peptidase IV (DPP-IV) has also been reported, indicating potential use in managing type 2 diabetes mellitus .
  • Antitumor Activity :
    • Recent studies have indicated that pyrido[2,3-b]pyrazin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compound 7n showed an IC50 value of 0.09 μM against erlotinib-sensitive PC9 cells and 0.15 μM against erlotinib-resistant PC9-ER cells .
    • The mechanism involves disrupting the cell cycle and inducing apoptosis in cancer cells .
  • Antimicrobial Properties :
    • Research has demonstrated that these compounds possess antimicrobial activity against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .

Case Studies

  • Study on Antitumor Activity :
    A series of pyrido[2,3-b]pyrazines were synthesized and evaluated for their antitumor properties. The lead compound exhibited effective inhibition of cell proliferation in both sensitive and resistant cancer cell lines, highlighting its potential as a treatment for non-small cell lung cancer (NSCLC) with EGFR mutations .
  • Electrochemical Sensing Applications :
    Pyrido[2,3-b]pyrazin derivatives have also been explored for their application in electrochemical biosensing of DNA, demonstrating their versatility beyond traditional medicinal uses .

Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (µM)Reference
PI3K InhibitionPI3K isoformsN/A
Antitumor ActivityPC9 and PC9-ER cell lines0.09 - 0.15
DPP-IV InhibitionType 2 DiabetesN/A
Antimicrobial ActivityMycobacterium tuberculosisN/A

Properties

IUPAC Name

pyrido[2,3-b]pyrazin-7-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BN3O2/c12-8(13)5-3-6-7(11-4-5)10-2-1-9-6/h1-4,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHRJBIHMIAJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NC=CN=C2N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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